molecular formula C23H39NO B14217127 4-[Methyl(pentadecyl)amino]benzaldehyde CAS No. 744246-71-7

4-[Methyl(pentadecyl)amino]benzaldehyde

Katalognummer: B14217127
CAS-Nummer: 744246-71-7
Molekulargewicht: 345.6 g/mol
InChI-Schlüssel: HZJPMXGPBXVPOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[Methyl(pentadecyl)amino]benzaldehyde is a chemical compound with the molecular formula C23H39NO It is characterized by the presence of a benzaldehyde group substituted with a methyl(pentadecyl)amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl(pentadecyl)amino]benzaldehyde typically involves the reaction of 4-aminobenzaldehyde with a suitable alkylating agent to introduce the methyl(pentadecyl)amino group. One common method involves the use of pentadecylamine and formaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-[Methyl(pentadecyl)amino]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[Methyl(pentadecyl)amino]benzoic acid.

    Reduction: Formation of 4-[Methyl(pentadecyl)amino]benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-[Methyl(pentadecyl)amino]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[Methyl(pentadecyl)amino]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methyl(pentadecyl)amino group may also interact with hydrophobic regions of target molecules, influencing their activity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Aminobenzaldehyde: Lacks the methyl(pentadecyl)amino group, making it less hydrophobic.

    4-Methylbenzaldehyde: Lacks the amino group, resulting in different reactivity and applications.

    Pentadecylamine: Lacks the benzaldehyde group, limiting its use in certain chemical reactions.

Uniqueness

4-[Methyl(pentadecyl)amino]benzaldehyde is unique due to the combination of its hydrophobic methyl(pentadecyl)amino group and reactive aldehyde group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

744246-71-7

Molekularformel

C23H39NO

Molekulargewicht

345.6 g/mol

IUPAC-Name

4-[methyl(pentadecyl)amino]benzaldehyde

InChI

InChI=1S/C23H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24(2)23-18-16-22(21-25)17-19-23/h16-19,21H,3-15,20H2,1-2H3

InChI-Schlüssel

HZJPMXGPBXVPOH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCN(C)C1=CC=C(C=C1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.